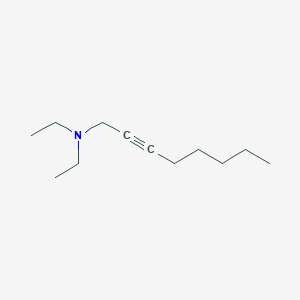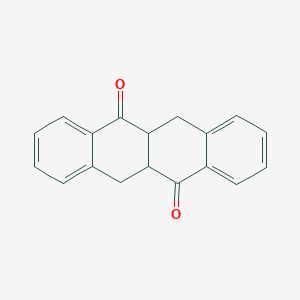
5a,6,11a,12-Tetrahydrotetracene-5,11-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5a,6,11a,12-Tetrahydrotetracene-5,11-dione is a chemical compound that belongs to the tetracene family Tetracenes are polycyclic aromatic hydrocarbons consisting of four linearly fused benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5a,6,11a,12-Tetrahydrotetracene-5,11-dione typically involves the hydrogenolytic transformation of 5a,11a-epoxyhexahydronaphthacene-5,6,11,12-tetrones. This process is catalyzed by hydrogenation using palladium on carbon (H₂ Pd–C) as a catalyst . The reaction conditions include the use of hydrogen gas under controlled pressure and temperature to achieve the desired dione derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade catalysts, and ensuring efficient purification processes to obtain high yields of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
5a,6,11a,12-Tetrahydrotetracene-5,11-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the dione to its corresponding diol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the tetracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted tetracenes, quinones, and diols, depending on the specific reaction and conditions used.
Applications De Recherche Scientifique
5a,6,11a,12-Tetrahydrotetracene-5,11-dione has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals, particularly in the treatment of cancer.
Mécanisme D'action
The mechanism of action of 5a,6,11a,12-Tetrahydrotetracene-5,11-dione involves its interaction with molecular targets and pathways within biological systems. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in the development of anticancer drugs. Additionally, the compound’s ability to undergo redox reactions makes it a potential candidate for targeting oxidative stress pathways in cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Daunorubicinone: (8S,10S)-8-Acetyl-6,8,10,11-tetrahydroxy-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione.
Doxycycline EP Impurity F: (4S,4aR,5S,5aR,6R,12aS)-2-Acetyl-4-(dimethylamino)-3,5,10,12,12a-pentahydroxy-6-methyl-4a,5a,6,12a-tetrahydrotetracene-1,11(4H,5H)-dione.
Uniqueness
5a,6,11a,12-Tetrahydrotetracene-5,11-dione is unique due to its specific structural configuration and the presence of two ketone groups at positions 5 and 11 This configuration imparts distinct chemical reactivity and potential biological activity compared to other tetracene derivatives
Propriétés
Numéro CAS |
67396-66-1 |
|---|---|
Formule moléculaire |
C18H14O2 |
Poids moléculaire |
262.3 g/mol |
Nom IUPAC |
5a,6,11a,12-tetrahydrotetracene-5,11-dione |
InChI |
InChI=1S/C18H14O2/c19-17-13-7-3-1-5-11(13)9-15-16(17)10-12-6-2-4-8-14(12)18(15)20/h1-8,15-16H,9-10H2 |
Clé InChI |
WWEKZAFJCWZKTF-UHFFFAOYSA-N |
SMILES canonique |
C1C2C(CC3=CC=CC=C3C2=O)C(=O)C4=CC=CC=C41 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



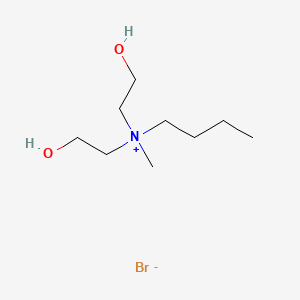
![2,6-Dichloro-4-[chloro(difluoro)methyl]pyridine](/img/structure/B14459108.png)
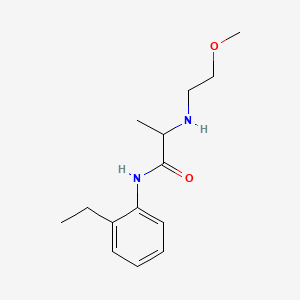

![Ethyl 2-[ethoxy(dimethyl)silyl]propanoate](/img/structure/B14459123.png)
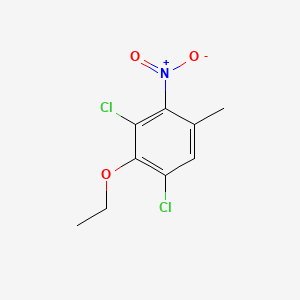


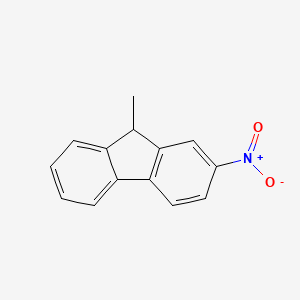
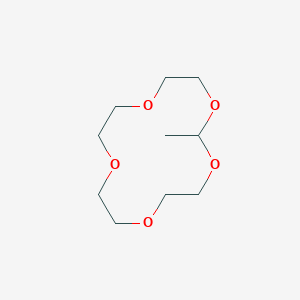
![2-Methyl-2-{[(naphthalen-1-yl)methyl]sulfanyl}cyclopentane-1,3-dione](/img/structure/B14459156.png)

